Cas no 2138215-53-7 (1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-)

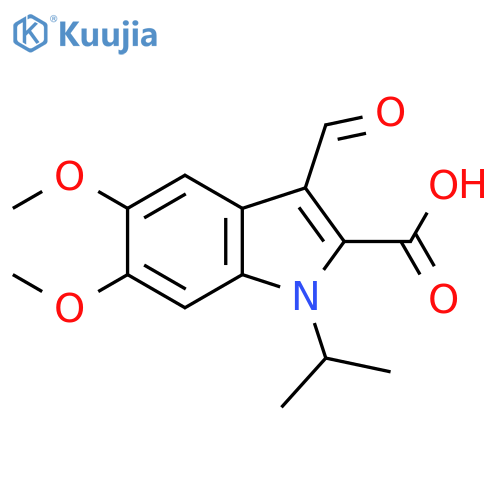

2138215-53-7 structure

商品名:1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-

CAS番号:2138215-53-7

MF:C15H17NO5

メガワット:291.299184560776

CID:5268639

1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-

-

- インチ: 1S/C15H17NO5/c1-8(2)16-11-6-13(21-4)12(20-3)5-9(11)10(7-17)14(16)15(18)19/h5-8H,1-4H3,(H,18,19)

- InChIKey: MYQWLFVLGWMBFX-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C2=C(C=C(OC)C(OC)=C2)C(C=O)=C1C(O)=O

1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-359177-2.5g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 2.5g |

$2071.0 | 2025-03-18 | |

| Enamine | EN300-359177-0.05g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 0.05g |

$888.0 | 2025-03-18 | |

| Enamine | EN300-359177-0.1g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 0.1g |

$930.0 | 2025-03-18 | |

| Enamine | EN300-359177-10.0g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 10.0g |

$4545.0 | 2025-03-18 | |

| Enamine | EN300-359177-0.25g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 0.25g |

$972.0 | 2025-03-18 | |

| Enamine | EN300-359177-1.0g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 1.0g |

$1057.0 | 2025-03-18 | |

| Enamine | EN300-359177-0.5g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 0.5g |

$1014.0 | 2025-03-18 | |

| Enamine | EN300-359177-5.0g |

3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |

2138215-53-7 | 95.0% | 5.0g |

$3065.0 | 2025-03-18 |

1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)- 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

2138215-53-7 (1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量